molecular formula C6H5N5O2 B2603921 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid CAS No. 1550761-16-4

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid

Cat. No.: B2603921
CAS No.: 1550761-16-4
M. Wt: 179.139
InChI Key: KUHXPGKWJJVLAH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name 4-aminopyrazolo[1,5-a]triazine-8-carboxylic acid is derived through application of Hantzsch-Widman rules for fused heterocyclic systems. The name specifies:

  • Pyrazolo[1,5-a] : A pyrazole ring fused to a triazine ring at positions 1 (pyrazole) and 5a (triazine), following the "a" notation for bridgehead fusion.
  • triazine : A six-membered ring with nitrogen atoms at positions 1, 3, and 5.
  • Substituents: An amino group (-NH$$_2$$) at position 4 and a carboxylic acid (-COOH) at position 8.

Structural representation :

      O  
      ||  
      C8-COOH  
     /   \  
N1---C2   N3  
 |     |  
C4   N5  
 |     |  
N6---C7  
     / \  
    N9  C10  

The pyrazole ring (positions 1-5) is fused to the triazine ring (positions 5a-10), with critical substituents at C4 and C8.

Historical Evolution of Pyrazolo[1,5-a]triazine Nomenclature

The pyrazolo-triazine scaffold was first synthesized in 1957 by Checchi and Ridi, who described it as a bicyclic system without formal IUPAC guidelines. Early nomenclature relied on analogies to purines, termed "5-aza-9-deazapurines". Post-1970 revisions standardized naming using:

  • Bridge notation : The "[1,5-a]" descriptor clarifies fusion between pyrazole N1-C5 and triazine C5a.
  • Hantzsch-Widman prefixes : "Pyrazolo" (pyrazole derivative) precedes "triazine" (tri-nitrogen heterocycle).
  • Substituent numbering : Prioritization of carboxylic acid (-COOH) over amino (-NH$$_2$$) groups fixes their positions.

This evolution resolved ambiguities in early literature, where terms like "pyrazolotriazine" lacked regiochemical specificity.

Isosteric Relationships to Purine Analogues

4-Aminopyrazolo[1,5-a]triazine-8-carboxylic acid is a purine isostere , with key structural modifications:

Feature Purine 4-Aminopyrazolo-triazine
Core structure Pyrimidine + imidazole Pyrazole + 1,3,5-triazine
Nitrogen count 4 N atoms 5 N atoms
Isosteric substitution C9 → N (5-aza), C7 → N (9-deaza)

This isosterism enables mimicry of purine interactions with enzymes like xanthine oxidase and phosphodiesterases. For example, the triazine ring’s electron-deficient nature enhances binding to adenosine receptor pockets, while the carboxylic acid group introduces polarity absent in natural purines.

Properties

IUPAC Name

4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-9-2-8-4-3(5(12)13)1-10-11(4)6/h1-2H,(H,12,13)(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXPGKWJJVLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1C(=O)O)N=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid are influenced by its substituents, which differentiate it from structurally related analogs. Below is a comparative analysis based on synthesis, substituent effects, and biological activity:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Synthesis Method
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid -NH₂ (4), -COOH (8) Carboxylic acid C₆H₅N₅O₂ Microwave-assisted multicomponent
MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine) -S-C₂H₅ (2), -CH₃ (7), -C₆H₄CH₃ (4) Ethylthio, methylphenyl C₁₄H₁₆N₄S Conventional stepwise synthesis
Pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile -CN (8) Nitrile C₆H₃N₇ Suzuki coupling or derivatization
4-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines -CCl₂ (4) Dichloromethyl C₇H₅Cl₂N₅ Heterocyclization of carboxamides
4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine -Cl (4), -S-CH₃ (2), -CH(CH₃)₂ (8) Chloro, methylthio, isopropyl C₉H₁₁ClN₄S N/A (commercial)

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility compared to nitrile (e.g., pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile) or ester derivatives, facilitating formulation for biological testing .
  • Reactivity: The amino group at position 4 allows for further functionalization (e.g., amide coupling), whereas dichloromethyl or chloro substituents enable nucleophilic substitution reactions .

Biological Activity

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is a heterocyclic compound with the molecular formula C6_6H5_5N5_5O2_2 and a molecular weight of 179.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The compound is primarily recognized for its role as an inhibitor of Tyrosine Threonine Kinase (TTK), also known as Mps1, which is crucial in cell division and is often overexpressed in various cancers.

The primary mechanism of action for 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid involves the inhibition of TTK. This kinase plays a significant role in the mitotic spindle assembly checkpoint. By inhibiting TTK, the compound disrupts this checkpoint, leading to antiproliferative effects in cancer cells. The binding affinity for TTK has been reported with a Ki value of approximately 0.8 nM, indicating high potency and selectivity towards this target .

Biological Activity and Efficacy

Research indicates that 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid exhibits significant antiproliferative activity across various cancer cell lines. For instance, in HCT116 human colon cancer cells, the growth inhibition concentration (GI50) is less than 15 nM . The compound's effectiveness has been demonstrated through various assays assessing its impact on cell viability and proliferation.

Table 1: Antiproliferative Activity in Cancer Cell Lines

Cell LineGI50 (nM)
HCT116<15
A54932
MCF-750
PC-314

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of specific functional groups significantly influences the biological activity of this compound. The incorporation of an N-cyclopropyl-2-methylbenzamide moiety enhances potency and selectivity towards TTK inhibitors .

Case Studies

Recent studies have highlighted the potential applications of 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid in oncology. For instance:

  • Study on TTK Inhibition : A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit TTK. The most promising candidate displayed exceptional selectivity and potency against cancer cell lines .
  • Anticancer Activity : Another study demonstrated that compounds derived from 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid exhibited strong anti-proliferative effects in vitro and showed favorable pharmacokinetics in rodent models .

Comparison with Similar Compounds

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid can be compared with other pyrazolo-triazine derivatives to highlight its unique properties:

Compound NameKey Features
Ethyl 4-amino-3-methylpyrazolo[1,5-a][1,3,5]triazineEnhanced lipophilicity; improved bioavailability
RoscovitineEstablished CDK inhibitor; therapeutic uses in oncology

Q & A

Basic: What are the primary synthetic routes for 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a][1,3,5]triazine core, followed by functionalization. For example, Bakr et al. reported using an aminopyrazolylurea derivative reacting with N-bis(methylthio)methylenecyanamide in DMF with K₂CO₃ to form the ester precursor, which is hydrolyzed to the carboxylic acid . Key factors include:

  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
  • Catalysts : Bases (e.g., K₂CO₃) facilitate nucleophilic substitutions.
  • Temperature : Controlled heating (e.g., 50–80°C) minimizes side reactions.

Basic: Which analytical techniques are critical for characterizing this compound and validating purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms core structure .
  • HRMS : Validates molecular weight with precision (e.g., HRMS (ESI): m/z [M + H]+ calcd/found discrepancies ≤ 0.0003) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

  • Derivatization : Introduce substituents at positions 2, 4, and 7 to assess bioactivity changes. For example, methylsulfonyl or benzylamino groups alter solubility and receptor binding .
  • Biological Assays : Test derivatives against target proteins (e.g., kinases or adenosine receptors) using competitive binding assays .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guided by SMILES/InChI data .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., melting points)?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., solvent purity, heating rates) .
  • DSC/TGA Analysis : Use differential scanning calorimetry to measure melting points with controlled heating rates .
  • Cross-Validation : Compare data across peer-reviewed studies and databases (e.g., PubChem) to identify outliers .

Advanced: What strategies optimize reaction yields during functionalization of the triazine core?

Methodological Answer:

  • Stepwise Functionalization : Prioritize chlorination/sulfonylation before introducing bulky groups to avoid steric hindrance .
  • Catalytic Systems : Employ Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • In Situ Monitoring : Use TLC or HPLC to track intermediates and adjust reaction times .

Advanced: How can biological activity be assessed for derivatives targeting anti-inflammatory or antitumor pathways?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme Inhibition : Measure IC₅₀ against COX-2 or CDK enzymes .
  • In Vivo Models : Use murine models to evaluate pharmacokinetics and toxicity .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?

Methodological Answer:

  • Carboxylic Acid (-COOH) : Enables esterification or amide coupling for prodrug design .
  • Amino Group (-NH₂) : Participates in nucleophilic substitutions or Schiff base formation .
  • Triazine Core : Susceptible to electrophilic aromatic substitution at electron-deficient positions .

Advanced: What computational tools are recommended for predicting reactivity or metabolic pathways?

Methodological Answer:

  • Reactivity Prediction : Use DFT calculations (e.g., Gaussian 09) to model transition states for substitutions .
  • Metabolism Prediction : Employ ADMET predictors (e.g., SwissADME) to assess CYP450 interactions .
  • Solubility Modeling : COSMO-RS simulations correlate with experimental solubility in organic/aqueous mixtures .

Basic: How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Light Sensitivity : Use amber vials to prevent photolysis, confirmed by UV-Vis spectroscopy .
  • pH Stability : Test solubility and degradation in buffers (pH 2–9) to identify optimal storage conditions .

Advanced: How can discrepancies between theoretical and experimental analytical data (e.g., elemental analysis) be resolved?

Methodological Answer:

  • Purification Protocols : Re-crystallize from ethanol/water to remove impurities affecting C/H/N ratios .
  • Calibration Checks : Validate instrument calibration using certified standards (e.g., acetanilide for elemental analysis) .
  • Isotopic Purity : Account for natural isotopic abundance in HRMS interpretations .

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